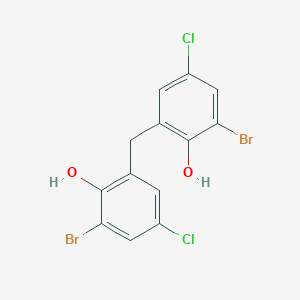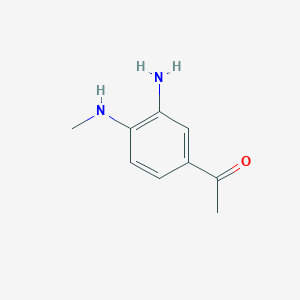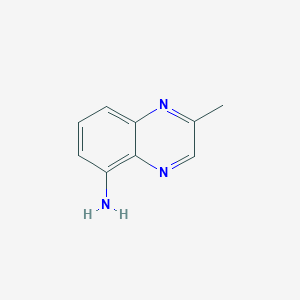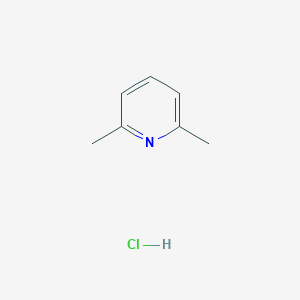
溴氯酚
描述
2,2’-Methylenebis(6-bromo-4-chlorophenol) is a chemical compound with the molecular formula C13H8Br2Cl2O2 and a molecular weight of 426.91 g/mol . It is known for its antibacterial properties and is used in various pharmaceutical preparations . The compound is also referred to by several other names, including Bis(3-bromo-5-chloro-2-hydroxyphenyl)methane and 3,3’-Dibromo-5,5’-dichloro-2,2’-dihydroxydiphenylmethane .
科学研究应用
2,2’-Methylenebis(6-bromo-4-chlorophenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies investigating antibacterial and antifungal properties.
Medicine: Incorporated into pharmaceutical formulations for its antimicrobial effects.
Industry: Utilized in the production of biocides and preservatives.
作用机制
Bromochlorophen, also known as 2,2’-Methylenebis(6-bromo-4-chlorophenol), Bromochlorophene, or Bromchlorophene, is a compound with significant sterilization and antibacterial properties . This article will delve into the various aspects of its mechanism of action.
Target of Action
Given its sterilization and antibacterial properties, it can be inferred that the compound likely interacts with bacterial cells .
Mode of Action
Its antibacterial activity suggests that it may interfere with bacterial cell processes, leading to cell death .
Biochemical Pathways
Given its antibacterial properties, it is likely that it interferes with essential biochemical pathways in bacteria, leading to their death .
Pharmacokinetics
Bromochlorophen has been studied for its pharmacokinetic properties. In a study involving Sprague-Dawley rats, the compound was found to have a high oral approximate lethal dose (ALD) of 1,000 mg/kg in a single-dose toxicity study . The No Observed Adverse Effect Level (NOAEL) of Bromochlorophen was considered to be 250 mg/kg for both male and female rats after repeated oral administration for 28 days .
In terms of dermal absorption, the total dermal absorption rate of Bromochlorophen was found to be 7.42 ± 0.74% for a gel formulation and 1.5 ± 0.9% for a cream formulation . The dermal bioavailability of Bromochlorophen was determined as 12.20 ± 2.63% and 4.65 ± 0.60% for the gel and cream formulations, respectively .
Result of Action
The result of Bromochlorophen’s action is primarily seen in its antibacterial effects. It has shown good properties in sterilization and antibacterial activity and is widely used as a household chemical . In toxicity studies, Bromochlorophen showed no genotoxic effect .
生化分析
Cellular Effects
Bromochlorophen has been studied for its effects on various types of cells, particularly in the context of toxicity. In Sprague-Dawley rats, it was found that a high oral dose of Bromochlorophen caused mortality and clinical signs were observed and recorded for the first 30 min after treatment
Temporal Effects in Laboratory Settings
In laboratory settings, Bromochlorophen has been studied for its effects over time. In a single-dose toxicity study, a high oral approximate lethal dose (ALD) of 1,000 mg/kg was observed . During the repeated-dose 28-day time period, most animal deaths after administration occurred during the first 3 weeks .
Dosage Effects in Animal Models
In animal models, the effects of Bromochlorophen vary with different dosages. In a study conducted on Sprague-Dawley rats, it was found that a high oral dose of 1,000 mg/kg caused the death of six male rats and four female rats . At a dose of 500 mg/kg, female rats showed mortality .
Transport and Distribution
It is known that Bromochlorophen is widely used as a household chemical and in cosmetic products, suggesting that it may be distributed widely in the environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(6-bromo-4-chlorophenol) typically involves the reaction of 6-bromo-4-chlorophenol with formaldehyde under acidic conditions . The reaction proceeds through the formation of a methylene bridge between two phenolic units, resulting in the final product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the condensation reaction.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(6-bromo-4-chlorophenol) follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the product . The compound is typically purified through recrystallization or other separation techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions
2,2’-Methylenebis(6-bromo-4-chlorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Halogen substitution reactions can occur, leading to the replacement of bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen substitution reactions typically involve nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted phenolic compounds, quinones, and hydroquinones .
相似化合物的比较
Similar Compounds
2,2’-Methylenebis(4-chlorophenol): Similar structure but lacks bromine atoms, resulting in different chemical properties and applications.
Bis(3-bromo-5-chloro-2-hydroxyphenyl)methane: Another name for 2,2’-Methylenebis(6-bromo-4-chlorophenol), highlighting its structural features.
Uniqueness
2,2’-Methylenebis(6-bromo-4-chlorophenol) is unique due to the presence of both bromine and chlorine atoms, which enhance its antibacterial properties compared to similar compounds lacking these halogens . The combination of these halogens contributes to its effectiveness as a biocide and its broad-spectrum antimicrobial activity .
属性
IUPAC Name |
2-bromo-6-[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2Cl2O2/c14-10-4-8(16)2-6(12(10)18)1-7-3-9(17)5-11(15)13(7)19/h2-5,18-19H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBHZVUFOINFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)Br)O)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165596 | |
| Record name | Bromochlorophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15435-29-7 | |
| Record name | 2,2′-Methylenebis(6-bromo-4-chlorophenol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15435-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromochlorophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015435297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromochlorophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-methylenebis(6-bromo-4-chlorophenol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOCHLOROPHEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JZV1D2GW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















